2-Methoxy-3-(3-methoxyphenyl)benzoic acid
Description
2-Methoxy-3-(3-methoxyphenyl)benzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of two methoxy groups attached to the benzene rings
Properties
IUPAC Name |
2-methoxy-3-(3-methoxyphenyl)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O4/c1-18-11-6-3-5-10(9-11)12-7-4-8-13(15(16)17)14(12)19-2/h3-9H,1-2H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWYVCOOGLKZUAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=C(C(=CC=C2)C(=O)O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20689154 | |
| Record name | 2,3'-Dimethoxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20689154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261986-94-0 | |
| Record name | 2,3'-Dimethoxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20689154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-3-(3-methoxyphenyl)benzoic acid can be achieved through several methods:
Etherification and Grignard Reaction: Starting with 2,6-dichlorotoluene, etherification followed by a Grignard reaction with carbon dioxide yields the desired product.
Nitration and Reduction: Ortho-xylene undergoes nitration to form 3-nitro ortho-xylene, which is then oxidized to 2-methyl-3-nitrobenzoic acid.
Methylation: 3-Methoxybenzoic acid is methylated using iodomethane to produce the target compound.
Industrial Production Methods
Industrial production of 2-Methoxy-3-(3-methoxyphenyl)benzoic acid typically involves the use of 2,6-dichlorotoluene as the starting material. The process includes etherification, followed by a Grignard reaction with carbon dioxide. This method is preferred due to its higher yield and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-3-(3-methoxyphenyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into corresponding alcohols or amines.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like bromine, chlorine, and nitrating agents are used under acidic or basic conditions.
Major Products Formed
Oxidation: Quinones and carboxylic acids.
Reduction: Alcohols and amines.
Substitution: Halogenated and nitrated derivatives.
Scientific Research Applications
2-Methoxy-3-(3-methoxyphenyl)benzoic acid has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds.
Pharmaceuticals: The compound is used in the development of drugs due to its potential biological activity.
Material Science: It is used in the synthesis of polymers and other advanced materials.
Agriculture: The compound is explored for its potential use in agrochemicals.
Mechanism of Action
The mechanism of action of 2-Methoxy-3-(3-methoxyphenyl)benzoic acid involves its interaction with specific molecular targets. The methoxy groups enhance its ability to participate in hydrogen bonding and other interactions, which can influence its biological activity. The compound may act on enzymes or receptors, modulating their activity and leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxybenzoic acid
- 3-Methoxybenzoic acid
- 4-Methoxybenzoic acid
- 2,3-Dimethoxybenzoic acid
Uniqueness
2-Methoxy-3-(3-methoxyphenyl)benzoic acid is unique due to the presence of two methoxy groups on different benzene rings, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds. This structural feature allows for unique interactions and applications in various fields.
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